molecular formula C20H17ClN2O3S2 B6548992 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide CAS No. 1040659-34-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide

Cat. No. B6548992
CAS RN: 1040659-34-4
M. Wt: 432.9 g/mol
InChI Key: JUMDYCBMIUBAEY-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide (BTS) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. BTS is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. It is a relatively new compound, first synthesized in 2018, but has already been studied for its potential applications in a number of areas. In

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential applications in a number of scientific fields, including drug delivery, biocatalysis, and bioremediation. In drug delivery, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to deliver drugs to specific parts of the body, as well as its ability to improve drug solubility and bioavailability. In biocatalysis, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to catalyze chemical reactions. Finally, in bioremediation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential ability to degrade pollutants in the environment.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide has a number of mechanisms of action that make it useful in a variety of scientific fields. In drug delivery, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with cell membranes, allowing it to transport drugs to specific parts of the body. In biocatalysis, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with enzymes to facilitate chemical reactions. Finally, in bioremediation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is thought to interact with pollutants in the environment, allowing it to degrade them.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide have not been extensively studied. However, it is known that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide can interact with cell membranes, enzymes, and pollutants, suggesting that it may have an effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide in laboratory experiments include its ease of synthesis and its ability to interact with cell membranes, enzymes, and pollutants. The limitations of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide in laboratory experiments include its relatively new status, which means that its effects are not yet fully understood.

Future Directions

The potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide include further study of its potential applications in drug delivery, biocatalysis, and bioremediation. Additionally, further study of its biochemical and physiological effects could provide insight into its potential therapeutic uses. Finally, further study of its mechanism of action could provide insight into how it interacts with cell membranes, enzymes, and pollutants.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide can be synthesized via a number of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl-chloride with thiophene-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide product in high yields.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-8-9-17-15(13-16)7-4-12-23(17)20(24)14-5-2-1-3-6-14/h1-3,5-6,8-11,13,22H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMDYCBMIUBAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide

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